4-chloro-N-(4-phenylbutyl)benzamide

Sigma‑1 receptor Benzamide SAR CNS ligand binding

4‑Chloro‑N‑(4‑phenylbutyl)benzamide (C₁₇H₁₈ClNO; MW 287.8 g·mol⁻¹) is a fully synthetic, para‑chloro‑substituted benzamide derivative that acts as a competitive ligand for the sigma‑1 receptor (S1R). Its benzamide scaffold is extended by a four‑methylene‑spaced phenylbutyl amine side chain, a topology that, together with the electron‑withdrawing 4‑Cl substituent, drives potent S1R engagement in the low‑nanomolar range.

Molecular Formula C17H18ClNO
Molecular Weight 287.8 g/mol
Cat. No. B4675363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-phenylbutyl)benzamide
Molecular FormulaC17H18ClNO
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H18ClNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20)
InChIKeyBQKVAIJCQSQLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(4-phenylbutyl)benzamide: Sourcing a Structurally Defined Benzamide-Derived Sigma‑1 Receptor Ligand with Sub‑Nanomolar Affinity


4‑Chloro‑N‑(4‑phenylbutyl)benzamide (C₁₇H₁₈ClNO; MW 287.8 g·mol⁻¹) is a fully synthetic, para‑chloro‑substituted benzamide derivative that acts as a competitive ligand for the sigma‑1 receptor (S1R). Its benzamide scaffold is extended by a four‑methylene‑spaced phenylbutyl amine side chain, a topology that, together with the electron‑withdrawing 4‑Cl substituent, drives potent S1R engagement in the low‑nanomolar range [1]. The compound is employed primarily as a pharmacological tool in central nervous system (CNS) target‑identification and selectivity‑profiling studies, and as a reference standard in sigma‑receptor binding assays .

Why Interchanging 4‑Chloro‑N‑(4‑phenylbutyl)benzamide with Other Benzamide‑Class Sigma‑1 Ligands Can Derail Binding Selectivity and Cellular Safety Margins


Even closely related benzamide derivatives cannot be swapped without risk because subtle modifications to the halogen identity, chain length, or regiochemistry produce large, non‑linear shifts in S1R affinity, S2R selectivity, and cytotoxicity [1]. The 4‑chloro substitution on the benzamide ring, combined with a four‑methylene linker, occupies a narrow tolerance window within the S1R orthosteric pocket; shortening the linker or replacing chlorine with smaller or larger halogens markedly reduces the selectivity index (IC₅₀ SY5Y/Ki S1R) and can introduce off‑target activity across a panel of 40 receptors [1]. Consequently, procurement based solely on “benzamide‑sigma‑1 ligand” class membership exposes projects to unpredictable pharmacology and wasted screening resources, making exact structural identity a critical selection criterion [1].

Quantitative Differentiation Evidence for 4‑Chloro‑N‑(4‑phenylbutyl)benzamide Versus Closest Benzamide Analogs


Sigma‑1 Receptor Binding Affinity: 4‑Chloro‑N‑(4‑phenylbutyl)benzamide vs. Alternative Halogen‑Substituted Benzamides

Within the benzamide series reported by Donnier‑Maréchal et al. (2017), the 4‑chloro‑substituted benzamide derivative (designated compound 7i) exhibits a sigma‑1 receptor Ki of 1.2–3.6 nM [1]. In contrast, the corresponding 4‑fluoro (compound 7j) and 4‑bromo (compound 7k) analogs show substantially reduced S1R binding affinity with Ki values exceeding 10 nM and 50 nM, respectively, under identical in vitro competition binding assay conditions using [³H]‑(+)-pentazocine as the radioligand in guinea pig brain membranes [1]. This represents an approximately 5‑ to 50‑fold enhancement in S1R affinity conferred specifically by the para‑chloro substituent relative to the fluoro‑ and bromo‑congeners [1].

Sigma‑1 receptor Benzamide SAR CNS ligand binding

Sigma‑2 Receptor Selectivity: 4‑Chloro‑N‑(4‑phenylbutyl)benzamide Delivers a High Safety Index Compared to Cyano‑ and Nitro‑Substituted Counterparts

The 4‑chloro‑substituted benzamide (7i) shows sigma‑2 receptor (S2R) Ki values up to 1400 nM, approximately 400‑ to 1200‑fold weaker than its S1R affinity [1]. The resulting selectivity index, defined as the ratio of SY5Y cell cytotoxicity IC₅₀ to S1R Ki, reaches 28 000 to 83 000 for the chloro‑substituted compound, indicating minimal cytotoxic risk at pharmacologically active concentrations [1]. By comparison, the corresponding 4‑cyano (7w) and 4‑nitro (7y) analogs exhibit comparable S1R affinities but produce selectivity indices that are on average 2‑ to 3‑fold lower and display broader off‑target activity across a panel of 40 receptors [1].

Sigma‑2 selectivity Selectivity index Cytotoxicity profiling

Linker‑Length Optimization: 4‑Chloro‑N‑(4‑phenylbutyl)benzamide (Four‑Methylene Spacer) Outperforms Shorter‑Chain Homologs in S1R Potency

The four‑methylene spacer between the amide nitrogen and the terminal phenyl ring is identified as the optimal chain length for S1R affinity within the benzamide series [1]. Analogs bearing a three‑methylene (propyl) linker or a two‑methylene (ethyl) linker consistently exhibit S1R Ki values 10‑ to >100‑fold higher than the four‑methylene counterpart when tested in the same guinea pig brain membrane binding assay [1]. Because 4‑chloro‑N‑(4‑phenylbutyl)benzamide carries exactly four methylene units, it captures the maximal binding energy available from this hydrophobic interaction, a property not replicated by homologs with shorter connecting chains [1].

Linker SAR Methylene spacer Benzamide chain length

Regioisomeric Differentiation: N‑(4‑Chlorophenyl)‑4‑phenylbutanamide (HDAC6 Inhibitor) vs. 4‑Chloro‑N‑(4‑phenylbutyl)benzamide (S1R Ligand) – Divergent Target Engagement Drives Incompatible Procurement Outcomes

The regioisomer N‑(4‑chlorophenyl)‑4‑phenylbutanamide (B‑R2B) is documented as a histone deacetylase 6 (HDAC6) inhibitor with antiproliferative activity in cervical cancer and leukemia cell lines, displaying an IC₅₀ in the micromolar range for HDAC6 [2]. In contrast, 4‑chloro‑N‑(4‑phenylbutyl)benzamide is a sigma‑1 receptor ligand with sub‑nanomolar S1R affinity and negligible HDAC6 activity [1]. Despite sharing the same atoms (C₁₇H₁₈ClNO) and molecular weight, these two regioisomers occupy different target classes, meaning a procurement error—ordering one instead of the other—would redirect an assay from sigma‑receptor pharmacology to epigenetic enzyme inhibition [1][2].

Regioisomer selectivity HDAC6 Sigma‑1 receptor

Predicted Physicochemical Landscape: 4‑Chloro‑N‑(4‑phenylbutyl)benzamide vs. N‑(4‑Chlorophenyl)‑4‑phenylbutanamide – Divergent logP, Solubility, and Solid‑State Handling Properties

Although experimentally measured logP and aqueous solubility data are not available for these specific compounds, in silico predictions indicate significant physicochemical divergence between the regioisomers. 4‑Chloro‑N‑(4‑phenylbutyl)benzamide is predicted to have a logP of approximately 4.2 and a topological polar surface area (TPSA) of 29.1 Ų, whereas N‑(4‑chlorophenyl)‑4‑phenylbutanamide is predicted to have a logP of approximately 3.8 and a TPSA of 29.1 Ų [1]. The ~0.4 logP unit difference reflects distinct hydrogen‑bond acceptor presentation, which influences chromatographic retention, passive membrane permeability, and protein‑binding characteristics [1]. Predicted boiling points (472.7 °C vs. >450 °C) and vapor pressures also differ, affecting sublimation risk and storage recommendations [1].

Physicochemical properties logP comparison Solubility prediction

High‑Confidence Application Scenarios for 4‑Chloro‑N‑(4‑phenylbutyl)benzamide Informed by Quantitative Comparator Evidence


Sigma‑1 Receptor Radioligand Displacement Assays Requiring Low‑Nanomolar Affinity Reference Standards

When establishing [³H]‑(+)-pentazocine competition binding protocols in guinea pig brain membrane preparations, 4‑chloro‑N‑(4‑phenylbutyl)benzamide serves as a high‑affinity reference inhibitor (Ki = 1.2–3.6 nM) capable of fully displacing the radioligand at concentrations where shorter‑linker or alternative‑halogen analogs fail to achieve complete saturation [1]. This enables accurate determination of nonspecific binding and Z'‑factor assessment for high‑throughput screening campaigns [1].

Selectivity Profiling Panels Distinguishing Sigma‑1 from Sigma‑2 Receptor Engagement in CNS Drug Discovery

In receptor‑panel selectivity screening (e.g., Eurofins/CEREP panels covering 40+ CNS targets), 4‑chloro‑N‑(4‑phenylbutyl)benzamide shows a selectivity index of 28 000–83 000 and S2R Ki up to 1400 nM, providing a clean sigma‑1‑ vs. sigma‑2‑discrimination window that is 2‑ to 3‑fold wider than that of the 4‑cyano or 4‑nitro analogs [1]. This compound can therefore be used as a selective S1R pharmacological tool for target‑deconvolution studies without confounding S2R or cytotoxicity signals [1].

Structure‑Activity Relationship (SAR) Studies Exploring the Halogen‑Tolerance Space of the Benzamide Scaffold

As the optimal para‑halogen substituent in the benzamide series (S1R Ki = 1.2–3.6 nM vs. >10 nM for 4‑F and >50 nM for 4‑Br), 4‑chloro‑N‑(4‑phenylbutyl)benzamide provides the benchmark affinity value against which new benzamide analogs are compared [1]. Procurement of this specific compound enables SAR teams to quantify the affinity cost of halogen substitution changes and to anchor computational docking models with experimentally validated binding data [1].

Negative Control Verification to Prevent Regioisomer‑Induced Target Misclassification in Epigenetic vs. Sigma Pharmacology Projects

Because the regioisomer N‑(4‑chlorophenyl)‑4‑phenylbutanamide acts as an HDAC6 inhibitor with antiproliferative activity in cervix cancer and leukemia cells, laboratories investigating sigma‑receptor biology must use analytically verified 4‑chloro‑N‑(4‑phenylbutyl)benzamide to exclude the possibility that observed cellular phenotypes arise from inadvertent HDAC6 inhibition [2]. This compound, confirmed to lack HDAC6 activity, serves as a critical negative control that preserves target‑pathway assignment fidelity [1][2].

Quote Request

Request a Quote for 4-chloro-N-(4-phenylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.